![molecular formula C10H10N2 B1451720 4-(Cyclopropylamino)benzonitrile CAS No. 1019607-55-6](/img/structure/B1451720.png)
4-(Cyclopropylamino)benzonitrile
Overview
Description
4-(Cyclopropylamino)benzonitrile, also known as CPAB, is a chemical compound that belongs to the class of aminobenzonitriles. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C10H10N2 . The InChI code is 1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
High Voltage Lithium Ion Batteries
- A study by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile, a compound similar to 4-(Cyclopropylamino)benzonitrile, as an electrolyte additive for high voltage lithium ion batteries. This additive significantly improved the cyclic stability of the battery, highlighting its potential for enhancing battery performance (Huang et al., 2014).
Fluorescence Polarity Probes
- Cox et al. (1984) investigated the fluorescence properties of dialkylaminobenzonitriles, a group that includes compounds like this compound. They found enhanced emission in cyclodextrin solutions, suggesting these compounds could be useful as fluorescence polarity probes in aqueous solutions (Cox et al., 1984).
Benzonitrile Synthesis
- Jia and Wang (2016) reported a novel NHC-catalyzed benzannulation protocol for assembling the benzonitrile framework, an essential structure in pharmaceuticals and agrochemicals. This method could be relevant for the synthesis of this compound and related compounds (Jia & Wang, 2016).
HIV Inhibitors
- Liu et al. (2014) synthesized a series of diarylpyrimidine analogs featuring cyclopropylamino groups, like this compound. These compounds showed moderate to potent activities against wild-type HIV-1, indicating their potential use in antiviral therapies (Liu et al., 2014).
Corrosion Inhibition
- Chaouiki et al. (2018) examined the corrosion inhibition properties of benzonitrile derivatives for mild steel in acidic environments. Their findings suggest potential applications of benzonitrile compounds, including this compound, in protecting metals against corrosion (Chaouiki et al., 2018).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also suggested to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
4-(cyclopropylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXUUVOVQTNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651420 | |
Record name | 4-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019607-55-6 | |
Record name | 4-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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